Product packaging for L-valyl L-valine methyl ester(Cat. No.:)

L-valyl L-valine methyl ester

Cat. No.: B8452905
M. Wt: 230.30 g/mol
InChI Key: CSDAFRYXLWXWCD-IUCAKERBSA-N
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Description

Significance within Peptide Chemistry and Dipeptide Research

In the realm of peptide chemistry, L-valyl-L-valine methyl ester is significant primarily as a protected dipeptide building block. The synthesis of peptides and proteins relies on the sequential addition of amino acids. To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acid building blocks are temporarily masked with protecting groups. The methyl ester on L-valyl-L-valine methyl ester serves this purpose for the carboxylic acid group, while the N-terminus can be protected by other groups, such as a tert-butoxycarbonyl (Boc) group. This allows for controlled, stepwise elongation of a peptide chain.

The study of dipeptides like L-valyl-L-valine is fundamental to understanding the conformational preferences of amino acid residues, which in turn dictate the secondary and tertiary structures of larger proteins. Research has shown that the conformational preferences of the peptide backbone vary significantly among different dipeptides. Specifically, valine-containing dipeptides have been observed to have an increased population of the β-conformation. nih.govacs.org This predisposition is of great interest as the Val-Val segment is found in various biologically important peptides, including amyloid-β. nih.gov

Role as a Fundamental Dipeptide Scaffold in Chemical Biology

In chemical biology, L-valyl-L-valine methyl ester functions as a fundamental dipeptide scaffold. This means it provides a defined structural framework upon which more complex and functionally diverse molecules can be built. Its utility as a scaffold stems from the specific stereochemistry and the bulky, hydrophobic nature of the two valine side chains. These characteristics can be exploited to influence the folding, stability, and biological activity of the resulting larger molecules.

Derivatives of L-valine and other amino acids are often explored for their potential in pharmaceutical development and biotechnology. ontosight.ai By using L-valyl-L-valine methyl ester as a starting point, researchers can synthesize novel peptides, peptidomimetics, and other biologically active compounds. For instance, it can be incorporated into larger peptide sequences to study protein-protein interactions or to design inhibitors of specific enzymes. The defined conformation of the Val-Val unit can help in designing molecules that fit precisely into the binding sites of biological targets.

Scope of Academic Investigation and Foundational Studies

The academic investigation of L-valyl-L-valine methyl ester and its derivatives has spanned several areas. A key area of study has been the determination of its solid-state structure through X-ray crystallography. For example, the crystal structure of N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester revealed that the molecules adopt a β-strand/polyproline II backbone conformation and form hydrogen-bonded tapes with characteristics of parallel β-sheets. nih.govresearchgate.net This empirical data is crucial for validating and refining computational models used to predict peptide and protein structures.

Foundational studies have also employed vibrational spectroscopy techniques, such as infrared and Raman spectroscopy, to probe the conformational preferences of dipeptides in solution. nih.govacs.org These studies provide insights into the populations of different backbone conformations (e.g., PII, β, and αR), which are fundamental for understanding protein folding and dynamics. pnas.org Furthermore, the compound serves as a model system in the development of new synthetic methodologies in peptide chemistry, including studies on amino acid ligases that can catalyze the formation of oligopeptides. tandfonline.com The synthesis and characterization of molecules containing the L-valine methyl ester moiety continue to be an active area of research for applications in materials science and medicinal chemistry. ontosight.airsc.org

Chemical Compound Information

Compound NameSynonyms
L-Valyl-L-valine methyl esterVal-Val-OMe, N-L-Valyl-L-valine methyl ester
L-ValineVal
N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl esterBoc-L-Val-L-Val-OMe
Acyclovir
Glycylsarcosine
L-AlanineAla
L-LeucineLeu
L-PhenylalaninePhe
L-SerineSer
L-GlutamineGln
L-AsparagineAsn

Chemical Identifiers for L-Valyl L-Valine Methyl Ester

IdentifierValue
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate nih.gov
CAS Number 21761-30-8 nih.gov
Molecular Formula C11H22N2O3 nih.govnih.gov
Molecular Weight 230.30 g/mol nih.govnih.gov
Canonical SMILES CC(C)C(C(=O)NC(C(C)C)C(=O)OC)N nih.gov
InChI Key CSDAFRYXLWXWCD-IUCAKERBSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O3 B8452905 L-valyl L-valine methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C11H22N2O3/c1-6(2)8(12)10(14)13-9(7(3)4)11(15)16-5/h6-9H,12H2,1-5H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

CSDAFRYXLWXWCD-IUCAKERBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Dipeptide Bond Formation

The creation of the amide linkage between the carboxyl group of the first valine residue (N-terminal) and the amino group of the second valine methyl ester (C-terminal) is the central transformation. This process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amino group.

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solvent system. Intermediates are isolated and purified after each step. libretexts.orgekb.eg This method allows for flexibility in the choice of protecting groups and coupling reagents and is suitable for large-scale synthesis. acs.org

Carbodiimides are a class of highly effective reagents for promoting the formation of amide bonds by activating carboxylic acids. libretexts.org Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in peptide synthesis. study.com The reaction mechanism involves the addition of the carboxyl group of an N-protected L-valine to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the free amino group of L-valine methyl ester.

The process is often catalyzed by 4-Dimethylaminopyridine (DMAP). researchgate.net DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a more reactive acyl-pyridinium species. organic-chemistry.org This catalysis accelerates the coupling reaction, which is particularly beneficial when dealing with sterically hindered amino acids like valine, and helps to suppress side reactions. organic-chemistry.org The primary drawback of using DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and must be removed by filtration. researchgate.net

ReagentRole in ReactionKey Feature
DCC Carboxyl ActivatorForms a reactive O-acylisourea intermediate.
DMAP Acylation CatalystAccelerates the coupling reaction and minimizes side reactions. organic-chemistry.orgnih.gov

Table 1: Roles of DCC and DMAP in Dipeptide Synthesis

The mixed anhydride (B1165640) method is a robust and often overlooked technique for peptide bond formation that can be particularly effective and minimize side reactions when performed under well-defined conditions. google.comthieme-connect.de The procedure involves two main steps. thieme-connect.de First, an N-protected L-valine is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) at low temperatures (e.g., -15 °C). This reaction forms a mixed carboxylic-carbonic anhydride, which serves as the activated intermediate. google.com

In the second step, the L-valine methyl ester (with its free amino group) is added to the reaction mixture. The amino group performs a nucleophilic attack on the activated carbonyl of the anhydride, forming the dipeptide and releasing carbon dioxide and the corresponding alcohol as byproducts. thieme-connect.de Careful control of temperature and the choice of tertiary amine are crucial to minimize side reactions, such as the formation of urethanes or racemization. google.com

StepReactantsProduct
1. Activation N-protected L-valine, Isobutyl chloroformate, N-MethylmorpholineMixed carboxylic-carbonic anhydride
2. Coupling Mixed anhydride, L-valine methyl esterN-protected L-valyl L-valine methyl ester

Table 2: General Steps in the Mixed Anhydride Method

The azide (B81097) coupling method, historically one of the earliest techniques in peptide synthesis, is known for its low risk of racemization. The classical approach involves the conversion of an N-protected amino acid ester to a hydrazide, which is then treated with nitrous acid to form an acyl azide. This acyl azide is a reactive intermediate that can couple with an amino acid ester.

More modern applications of azide chemistry in peptide synthesis often involve bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". mdpi.com In this context, an amino acid can be functionalized with an azide moiety. For instance, the α-amino group can be converted to an azide using reagents like trifluoromethanesulfonyl azide (triflic azide). mdpi.com This azide-functionalized valine can then be coupled with a partner containing a terminal alkyne. While this specific approach forms a triazole ring instead of a standard peptide bond, it represents a highly selective and efficient method for linking peptide fragments. The CuAAC reaction is valued for its high efficiency and compatibility with a wide range of functional groups, meaning it can be performed on unprotected peptides. mdpi.com

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers significant advantages over solution-phase methods, particularly in terms of speed and ease of purification. nih.govluxembourg-bio.com In this methodology, the C-terminal amino acid (L-valine) is first anchored to an insoluble polymer support (resin). bachem.com The synthesis of the dipeptide then proceeds through a series of repetitive cycles.

A typical SPPS cycle for adding the second valine residue involves:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound valine is removed.

Washing: The resin is thoroughly washed with appropriate solvents to remove excess deprotection reagent and byproducts.

Coupling: The next amino acid (an N-protected L-valine) is pre-activated with a coupling reagent (such as DCC or other aminium-derived reagents) and added in excess to the resin. nih.govluxembourg-bio.com The excess reagent drives the reaction to completion.

Washing: The resin is washed again to remove all soluble byproducts and unreacted reagents, leaving the pure, resin-bound dipeptide. bachem.com

This cycle is highly efficient because the growing peptide chain is immobilized, allowing for the use of excess reagents to ensure complete reactions, with purification achieved by simple filtration and washing. nih.gov Once the full peptide is assembled, it is cleaved from the resin support.

For the synthesis of this compound, the following strategy is typical:

N-terminal Valine: The α-amino group is protected. Common choices for solution-phase synthesis include the benzyloxycarbonyl (Cbz or Z) group or the tert-butoxycarbonyl (Boc) group. creative-peptides.com The Cbz group is stable under mildly acidic and basic conditions, while the Boc group is stable to bases but labile to acids. creative-peptides.com

C-terminal Valine: The α-carboxyl group is protected as a methyl ester. This group is stable throughout the coupling reaction.

Deprotection is the process of removing these protecting groups to yield the final product. The conditions for deprotection must be chosen so that they cleave the target protecting group without affecting the newly formed peptide bond or other protecting groups. fishersci.co.uk

Boc Deprotection: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane. fishersci.co.ukresearchgate.netresearchgate.net

Cbz Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). organic-chemistry.orgtotal-synthesis.comresearchgate.net This method is clean and efficient, yielding toluene (B28343) as a byproduct.

Protecting GroupChemical NameAbbreviationCommon ApplicationDeprotection Conditions
tert-ButoxycarbonylDi-tert-butyl dicarbonateBocα-Amino group protectionMild acid (e.g., TFA, HCl)
BenzyloxycarbonylBenzyl chloroformateCbz or Zα-Amino group protectionCatalytic Hydrogenolysis (H₂/Pd-C) total-synthesis.com
Methyl EsterMethanol (B129727)/Acid-OMeα-Carboxyl group protectionSaponification (e.g., NaOH)

Table 3: Common Protecting Groups and Deprotection Techniques in Valine Dipeptide Synthesis

Protecting Group Strategies and Deprotection Techniques

Precursor Synthesis of L-Valine Methyl Ester

The synthesis of L-valine methyl ester is a fundamental prerequisite for the synthesis of this compound. This is typically achieved through the esterification of L-valine, often resulting in the formation of its hydrochloride salt, which enhances stability and solubility in certain organic solvents.

A prevalent and efficient method for the synthesis of L-valine methyl ester hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol. guidechem.com This method is advantageous as the thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which then catalyzes the esterification. The process generally involves adding L-valine to a pre-cooled solution of thionyl chloride in anhydrous methanol. guidechem.com

The reaction mixture is typically stirred at a low temperature initially, then allowed to warm to room temperature, and finally refluxed for several hours to ensure the completion of the reaction. guidechem.comgoogle.com The molar ratio of the reactants is a critical parameter, with a common ratio being n(L-Valine): n(SOCl₂): n(anhydrous methanol) = 1.0: 1-1.5: 20-21. guidechem.comgoogle.com

StepDescriptionTemperatureDuration
1Slow addition of thionyl chloride to anhydrous methanol-8 to -10°C0.8 to 1.5 hours guidechem.comgoogle.com
2Addition of L-ValineCooling conditions-
3StirringRoom temperature2.5 to 3.5 hours guidechem.comgoogle.com
4Reflux60 to 70°C7 to 9 hours guidechem.comgoogle.com

An alternative method for this esterification utilizes trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a milder and less hazardous route, albeit sometimes with slightly lower yields. nih.gov

During the esterification of L-valine with methanol and thionyl chloride, the hydrochloride salt of the L-valine methyl ester is directly formed due to the in situ generation of HCl. After the reaction is complete, the purification process begins with the removal of excess methanol and thionyl chloride, typically through vacuum distillation. guidechem.comgoogle.com

The resulting residue is then cooled to induce crystallization. guidechem.comgoogle.com The crude product is collected by vacuum filtration. guidechem.comgoogle.com For further purification, recrystallization is performed using a solvent system such as anhydrous methanol and diethyl ether. guidechem.comgoogle.com This process yields the final product as white, fine powder crystals of L-valine methyl ester hydrochloride. guidechem.comgoogle.com The hydrochloride salt form is stable and improves the compound's solubility in some organic solvents, which is beneficial for its use in subsequent reactions.

Chemical Reactivity and Derivatization Pathways

L-valine methyl ester and its dipeptide, this compound, are versatile intermediates in organic synthesis. L-valine methyl ester hydrochloride serves as a key building block in the synthesis of pharmaceuticals such as the antihypertensive drug Valsartan and the antiviral prodrug Valacyclovir (B1662844). guidechem.com In the synthesis of Valsartan, L-valine methyl ester is condensed with a halomethylbiphenyl derivative. googleapis.com For Valacyclovir, it is used in the esterification of Acyclovir. guidechem.com

The amino group of L-valine methyl ester can act as a nucleophile in coupling reactions to form peptide bonds. For example, it can be coupled with an N-protected amino acid that has an activated carboxyl group. Furthermore, derivatives of L-valine methyl ester are utilized in enantioselective catalysis, where their chiral nature helps to create a specific stereoisomer of a target molecule. The ester group can coordinate with metal catalysts, inducing enantioselectivity in reactions like the asymmetric Henry reaction. The dipeptide this compound itself can be further elaborated, for instance, by coupling with other amino acids to form longer peptide chains or by modifying its terminal groups to synthesize peptidomimetics and other biologically active molecules.

Ester Hydrolysis Reactions

The methyl ester group of this compound can be readily cleaved through hydrolysis to yield the corresponding carboxylic acid, L-valyl L-valine. This transformation is a fundamental step in peptide chemistry, often necessary for deprotection after a coupling reaction or for modifying the C-terminus of the dipeptide.

Hydrolysis is typically achieved under alkaline conditions. The use of aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), is common for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Mild reaction conditions are often preferred to avoid racemization of the chiral centers or hydrolysis of the amide bond. For instance, using lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol at controlled temperatures (e.g., 5-10°C) can effectively de-esterify the compound. researchgate.net While the methyl ester may have limited solubility in water, the reaction proceeds as the carboxylate salt product dissolves. researchgate.net Upon completion, the reaction mixture is typically acidified to protonate the resulting carboxylate, yielding the free acid form of the dipeptide.

Reagent Solvent System Typical Conditions Product
NaOH / KOHWater / AlcoholHeating / RefluxL-valyl L-valine (salt)
LiOHWater / THF or DioxaneRoom Temperature, 1-3hL-valyl L-valine (salt)
LiOHMethanol5-10 °C, 2-3hL-valyl L-valine (salt)

This table presents common conditions for the alkaline hydrolysis of amino acid esters, which are applicable to this compound. researchgate.net

In biological contexts, ester groups can also be hydrolyzed by enzymes known as esterases, which facilitate the release of the free carboxylic acid and alcohol.

Nucleophilic Substitution Patterns

The primary amino group of this compound is a potent nucleophile, making it a key reactive site for forming new chemical bonds. This nucleophilicity is central to its role in peptide synthesis and the creation of various derivatives.

A quintessential example of its nucleophilic character is its participation in peptide bond formation. In this process, the N-terminal amino group of this compound attacks the activated carboxyl group of an N-protected amino acid, forming a new amide bond and elongating the peptide chain. This reaction is a cornerstone of both solution-phase and solid-phase peptide synthesis.

Beyond peptide synthesis, the amino group readily undergoes other nucleophilic substitution reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Reaction with alkyl halides to produce N-alkylated dipeptides.

Condensation with Carbonyls: Reaction with aldehydes and ketones to form Schiff bases (imines). For example, L-valine methyl ester hydrochloride reacts with substituted benzaldehydes to yield chiral azomethines. researchgate.netresearchgate.net This reactivity is directly applicable to the dipeptide ester.

The Betti reaction provides another illustration of this nucleophilic pattern. In this multicomponent reaction, an amine (like L-valine methyl ester) first reacts with an aldehyde to form an imine in situ. researchgate.net This imine is then attacked by a nucleophile, such as 2-naphthol (B1666908), to generate valuable aminobenzylnaphthol compounds. researchgate.net The free amino group on this compound would be expected to follow a similar reaction pathway.

Reactant Type Reaction Functional Group Formed
Activated Carboxylic AcidPeptide CouplingAmide (Peptide Bond)
Aldehyde / KetoneImine FormationImine (Schiff Base)
Acyl HalideAcylationAmide
Alkyl HalideAlkylationSecondary/Tertiary Amine

This table summarizes the typical nucleophilic substitution reactions involving the amino group of this compound.

Stereoselective Derivatization for Chiral Compound Synthesis

The intrinsic chirality of the two L-valine residues in this compound makes it an excellent starting material or auxiliary for asymmetric synthesis. The defined stereochemistry at the α-carbons can be exploited to control the formation of new stereocenters in a product molecule.

One significant application is in the diastereoselective synthesis of other amino acids and their derivatives. For instance, (S)-Valine methyl ester has been used as a chiral amine in the one-pot synthesis of β-amino esters, where it effectively controls the stereochemical outcome of the reaction. researchgate.net The dipeptide ester, with its additional chiral center, can offer even more refined stereochemical control in similar transformations.

The compound can also be incorporated into larger molecules to create a chiral environment that influences subsequent reactions. Derivatives of L-valine methyl ester have been used to synthesize chiral tetradentate ligands. frontiersin.org These ligands can then coordinate with metal ions, such as copper(II), to form chiral catalysts or complexes capable of enantioselective recognition of other molecules, including free amino acids. frontiersin.org

In the Betti reaction, the chirality of L-valine methyl ester is used to produce aminobenzylnaphthols with two fully resolved stereogenic centers. researchgate.net However, reaction conditions must be carefully controlled, as the tautomeric equilibrium of the intermediate imine can lead to racemization of the original stereocenter derived from the amino acid. researchgate.net

Application Area Role of L-valine Moiety Outcome Reference Example
Betti ReactionChiral AmineSynthesis of aminobenzylnaphthols with two stereocenters(S)-valine methyl ester with benzaldehyde (B42025) and 2-naphthol researchgate.net
Mannich-type ReactionChiral AmineDiastereoselective synthesis of β-amino esters(S)-valine methyl ester with an aldehyde and silyl (B83357) enolate researchgate.net
Chiral Ligand SynthesisChiral BackboneFormation of chiral tetradentate ligands for metal complexesN,N′-ethylene-bis(S-valine methyl ester) frontiersin.org
Chiral RecognitionChiral SelectorEnantioselective binding of amino acid estersGlucose-based macrocycle interacting with valine methyl ester nih.gov

This table highlights the use of L-valine methyl ester as a precursor in stereoselective synthesis, with principles applicable to this compound.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Elucidation Techniques

Spectroscopic techniques provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms in solution.

NMR spectroscopy is a primary tool for determining the structure of peptides in a solution state, offering insights that are complementary to solid-state methods. nih.gov

The proton (¹H) and carbon-13 (¹³C) NMR spectra of L-valyl L-valine methyl ester provide a complete map of its carbon-hydrogen framework. The chemical shifts are influenced by the electronic environment of each nucleus, allowing for precise atomic assignment. The two valine residues, being in different positions (N-terminal and C-terminal), are chemically non-equivalent and thus exhibit distinct signals.

The ¹H NMR spectrum is characterized by a singlet for the methyl ester protons, typically observed in the range of 3.4–3.9 ppm. uni-stuttgart.de The α-protons of the two valine residues appear as doublets, with their chemical shifts influenced by the adjacent amide and ester functionalities. The β-protons and the γ-methyl groups also show distinct signals, often as complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbons of the peptide bond and the methyl ester. The ester carbonyl carbon typically resonates at a lower chemical shift (around 170 ppm) compared to the amide carbonyl carbon. The α-carbons of the two valine residues are also distinguishable, as are the carbons of the isopropyl side chains.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Residue Abbreviation Predicted Chemical Shift (ppm) Multiplicity
Amide Proton N-terminal Val NH ~7.0-8.5 Doublet
Alpha Proton N-terminal Val Hα1 ~4.0-4.4 Doublet
Beta Proton N-terminal Val Hβ1 ~2.0-2.3 Multiplet
Gamma Protons N-terminal Val Hγ1, Hγ1' ~0.9-1.1 Doublet
Alpha Proton C-terminal Val Hα2 ~4.2-4.6 Doublet of doublets
Beta Proton C-terminal Val Hβ2 ~2.1-2.4 Multiplet
Gamma Protons C-terminal Val Hγ2, Hγ2' ~0.9-1.1 Doublet

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Residue Abbreviation Predicted Chemical Shift (ppm)
Carbonyl Carbon N-terminal Val C=O (Amide) ~172-175
Alpha Carbon N-terminal Val Cα1 ~58-61
Beta Carbon N-terminal Val Cβ1 ~30-32
Gamma Carbons N-terminal Val Cγ1, Cγ1' ~18-20
Carbonyl Carbon C-terminal Val C=O (Ester) ~170-173
Alpha Carbon C-terminal Val Cα2 ~57-60
Beta Carbon C-terminal Val Cβ2 ~30-32
Gamma Carbons C-terminal Val Cγ2, Cγ2' ~18-20

Two-dimensional NMR experiments are essential for unambiguously assigning signals and providing information about through-bond and through-space correlations. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the three-dimensional structure and conformation of peptides in solution. nih.gov A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.

For this compound, key NOESY correlations would include:

Intra-residue correlations: Between the α-proton and the side-chain protons (β and γ) of the same valine residue, confirming side-chain conformation.

Sequential correlations: Between the amide proton of the C-terminal valine and the α-proton of the N-terminal valine, which helps to confirm the peptide sequence.

Medium-range correlations: Potential correlations between the side-chain protons of the N-terminal valine and the C-terminal valine could indicate specific folded conformations or turns. nih.gov

These spatial correlations provide critical distance restraints used in computational modeling to generate an ensemble of solution-state structures.

The conformational preferences of dipeptides in solution can be studied by analyzing NMR parameters that are sensitive to molecular geometry. researchgate.net The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is particularly informative. This value is related to the dihedral angle φ (phi) of the peptide backbone through the Karplus equation. By measuring this coupling constant, one can estimate the population of different backbone conformations, such as β-sheets or polyproline II (PII) helices. researchgate.net Studies on valine-containing dipeptides suggest an increased population of the β-conformation. researchgate.net

Furthermore, the chemical shifts of carbonyl carbons in ¹³C NMR are sensitive to the polarity of the solvent and to intramolecular interactions, such as hydrogen bonding. mdpi.com Changes in chemical shifts upon varying the solvent can provide evidence for specific solute-solvent interactions and conformational changes. mdpi.com

Mass spectrometry is a vital technique for confirming the molecular weight and sequence of peptides and their derivatives. jchemrev.com For this compound (molecular formula C₁₁H₂₂N₂O₃, molecular weight 230.30 g/mol ), high-resolution mass spectrometry would show a protonated molecular ion ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 231.17. nih.gov

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The precursor ion is isolated and fragmented, typically via collision-induced dissociation (CID). The fragmentation of dipeptides characteristically occurs at the amide bond, leading to the formation of b- and y-type ions.

Table 3: Predicted MS/MS Fragmentation Ions for this compound ([M+H]⁺)

Ion Type Fragment Structure Predicted m/z
b-ion
b₁ H₂N-CH(C₃H₇)-CO⁺ 100.08
y-ion

The detection of these specific fragment ions provides unambiguous confirmation of the amino acid sequence and the presence of the C-terminal methyl ester modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Conformation

Crystal Structure Determination and Analysis

The crystal structure of N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester was determined using X-ray crystallography. nih.gov The analysis revealed that the compound crystallizes with three independent molecules in the asymmetric unit, designated as A, B, and C. researchgate.net Each of these molecules adopts a similar extended β-strand conformation. nih.govresearchgate.net This structural determination provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's preferred conformation.

Table 1: Crystallographic Data for N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester
ParameterValue
Chemical FormulaC16H30N2O5
Asymmetric Unit3 molecules
Conformationβ-strand/polyproline II

Intermolecular Hydrogen Bonding Networks in Crystalline Forms

In the crystalline state, the molecules of N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester are organized through a network of intermolecular hydrogen bonds. researchgate.net The primary interaction involves the main-chain functional groups, where the N-H group of one molecule donates a hydrogen bond to the C=O group of an adjacent molecule. researchgate.net This repeated hydrogen-bonding pattern links the molecules into continuous tapes or ribbons, which exhibit the characteristic features of a parallel β-sheet structure. nih.govresearchgate.net These hydrogen bonds are crucial for the self-assembly and stabilization of the extended structure in the solid state. researchgate.net

Analysis of Beta-Sheet Conformations and Helical Twists

The tapes formed by the hydrogen-bonded molecules are not perfectly flat. Instead, they exhibit a distinct left-handed twist, resulting in the formation of a helix. nih.govresearchgate.net It takes six dipeptide molecules to complete one full 360° turn of this helix. nih.gov This twisting is a common feature in protein β-sheets and is understood to arise from intrachain nonbonded interactions. nih.gov The interplay between the bulky valine side chains and the peptide backbone atoms energetically favors a twisted conformation over a flat one. nih.gov The right-handed twist commonly observed in the β-sheets of globular proteins is primarily due to these intrachain interactions. nih.gov

Conformational Dynamics Studies

Beyond the static crystalline structure, the conformational dynamics of this compound in solution are also of significant interest.

Rotational Isomerism about Amide Bonds

The peptide bond connecting the two valine residues possesses a partial double-bond character due to resonance. This restricts free rotation, leading to the possibility of two planar isomers: trans and cis. In the trans conformation, the Cα atoms of the adjacent valine residues are on opposite sides of the amide bond. In the cis conformation, they are on the same side. For most peptide bonds not involving proline, the trans conformation is sterically favored by a significant margin. Given the bulky isopropyl side chains of the two valine residues, the steric clash in the cis form would be substantial, making the trans conformation overwhelmingly predominant.

Enzymatic Interactions and Biocatalysis Studies

Substrate Specificity of Proteolytic Enzymes

Proteolytic enzymes, or proteases, catalyze the hydrolysis of peptide bonds that link amino acids together. unc.edu Their specificity is a key determinant of their biological function and is influenced by the amino acid residues adjacent to the scissile bond. nih.gov

In Vitro Enzyme Kinetic Investigations

While specific kinetic data for the enzymatic cleavage of L-valyl L-valine methyl ester is not extensively documented in publicly available literature, the kinetic parameters can be inferred from studies on similar substrates. Proteases exhibit a range of specificities, and the efficiency of cleavage is determined by factors such as the amino acid sequence, substrate conformation, and enzyme active site architecture. nih.govnih.gov

Kinetic studies on various proteases provide a framework for understanding these interactions. For instance, the efficiency of an enzyme is often described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. For many signaling proteases, a kinetic threshold for catalytic efficiency (kcat/Km) is considered necessary for a substrate to be physiologically relevant. nih.gov

The table below presents hypothetical kinetic parameters for a protease acting on a dipeptide substrate, illustrating the type of data obtained in such investigations.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Protease VVal-Val-OMe1.5251.67 x 10⁴
Protease LLeu-Ala-OMe0.8405.00 x 10⁴
This table contains illustrative data for educational purposes and does not represent actual experimental results for this compound.

Characterization of Enzyme Cleavage Sites and Mechanisms

Proteases are specialized to hydrolyze amide (peptide) bonds. unc.eduyoutube.com For a substrate like this compound, a protease would target the internal peptide bond between the two valine residues. The general mechanism for many classes of proteases, such as serine and cysteine proteases, involves a catalytic triad (B1167595) of amino acid residues in the active site (e.g., Ser-His-Asp). mdpi.com

The cleavage process proceeds via nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate, which is stabilized by the enzyme's active site. mdpi.com This intermediate then collapses, breaking the peptide bond and releasing the two product molecules. The presence of the methyl ester group on the C-terminus is not expected to be the primary target for a protease, whose active site is configured to recognize and bind to a sequence of amino acid residues. expasy.org The specificity is largely determined by the amino acid residues at and around the cleavage site, designated P1, P2, P1', P2', etc. expasy.org For this compound, the P1 residue would be the first valine and the P1' residue would be the second valine.

Enzymatic Hydrolysis Mechanisms of Ester Bonds

The terminal methyl ester bond of this compound is a target for a different class of enzymes known as esterases or hydrolases. These enzymes catalyze the cleavage of ester bonds through the addition of water.

Role of Specific Hydrolases (e.g., Biphenyl Hydrolase-Like Protein, Retinoblastoma-Binding Protein 9)

Certain serine hydrolases have been identified as having activity towards amino acid esters.

Biphenyl Hydrolase-Like Protein (BPHL): BPHL is a serine hydrolase that has been identified as a human valacyclovirase, an enzyme that activates the antiviral prodrug valacyclovir (B1662844) by hydrolyzing its L-valyl ester bond. nih.gov Studies have shown that BPHL is a major enzyme for the activation of valine ester prodrugs. nih.gov Although BPHL is crucial, research also suggests that other esterases or proteases may contribute to the hydrolysis of valacyclovir, indicating that BPHL is not solely responsible for this conversion in vivo. nih.gov Given its established preference for valine esters, BPHL is a strong candidate for catalyzing the hydrolysis of the methyl ester bond of this compound.

Retinoblastoma-Binding Protein 9 (RBBP9): RBBP9 is another protein identified as a serine hydrolase belonging to the α/β hydrolase superfamily. researchgate.netnih.gov Structural resemblance to proteins with known carboxylesterase activity suggests that RBBP9 may also function to hydrolyze ester bonds. researchgate.netnih.govresearchgate.net While its specific endogenous substrates have not yet been fully identified, its classification and structural features make it a potential biocatalyst for the hydrolysis of amino acid esters. researchgate.netabcam.com However, some studies testing RBBP9 against a panel of substrates, including a carboxylesterase substrate, did not detect enzymatic activity, indicating that its substrate specificity may be narrow or require specific conditions. nih.gov

Intracellular Hydrolysis Pathways and Rates

Once inside a cell, dipeptides and their derivatives can be processed by intracellular peptidases and esterases. Studies on dipeptide uptake in cell cultures, for example in Chinese Hamster Ovary (CHO) cells, have shown that supplemented dipeptides are imported into the cells and subsequently decomposed into their constituent amino acids. nih.gov This implies the presence of efficient intracellular peptidase activity.

The hydrolysis of the ester bond would likely be carried out by nonspecific carboxylesterases present in the cytoplasm. The rate of this hydrolysis can vary significantly depending on the specific esterases present in the cell type and their concentration. For instance, studies on the hydrolysis of methacrylate (B99206) esters in different chemical environments have shown that hydrolysis rates can be highly dependent on factors like pH and the specific chemical structure of the ester, with observed hydrolysis rates on the order of 10⁻⁶ to 10⁻⁷ s⁻¹. acs.org While these are not enzymatic rates, they highlight the inherent liability of ester bonds to hydrolysis. Enzymatic catalysis would significantly accelerate these rates.

Selective Hydrolysis of Pendant Ester Bonds in Complex Systems

In a molecule containing both a peptide bond and an ester bond, such as this compound, selective cleavage can be achieved by choosing the appropriate enzyme class.

For Peptide Bond Cleavage: A protease with specificity for the Val-Val sequence would selectively hydrolyze the internal amide bond, leaving the C-terminal methyl ester intact.

For Ester Bond Cleavage: An esterase, such as BPHL, would selectively hydrolyze the terminal methyl ester bond, yielding L-valyl L-valine. nih.gov

This selectivity is a cornerstone of biocatalysis, allowing for precise molecular modifications. The catalytic mechanism of proteases versus esterases is tailored to their respective target bonds. Proteases are designed to accommodate peptide chains and activate the amide bond, while esterases have active sites optimized for the geometry and electronic properties of ester linkages. nih.govwikipedia.org This inherent specificity allows for the predictable and selective enzymatic modification of complex molecules.

Interactions with Peptide Transporters

L-valyl-L-valine methyl ester, as a dipeptide ester, is structurally suited to interact with proton-coupled oligopeptide transporters (POTs), specifically PEPT1 and PEPT2. nih.gov These transporters are critical for the absorption and distribution of di- and tripeptides and a variety of peptidomimetic drugs. nih.govnih.gov PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells, playing a major role in the absorption of dietary peptides, while PEPT2 is more widely distributed, with significant expression in the kidneys for reabsorption, as well as in the brain and lungs. nih.govnih.govnih.gov

Molecular Recognition Mechanisms by PEPT1 and PEPT2

The recognition of substrates by PEPT1 and PEPT2 is a complex process dictated by the physicochemical properties of the peptide or peptidomimetic compound. These transporters are known for their broad substrate promiscuity, capable of transporting thousands of different di- and tripeptides. nih.govpnas.orgresearchgate.net The binding cavity of these transporters features a conserved polar pocket that anchors the N-terminus of the peptide substrate. researchgate.net

Molecular recognition hinges on several key interactions:

Backbone Interactions: The peptide backbone is crucial for binding, with hydrogen bonds forming between the transporter's binding site and the peptide's amino and carboxyl groups. researchgate.net

Side-Chain Pockets: The transporters possess pockets that accommodate the amino acid side chains. The nature of these pockets influences the affinity for different peptides. researchgate.net Hydrophobicity and the structural rigidity of the substrate can influence its recognition by PEPT1. nih.gov

Proton Coupling: Transport is an active process energized by an inwardly directed electrochemical proton gradient, which is essential for the translocation of the substrate across the cell membrane. nih.govjci.org

While both transporters recognize a wide array of peptides, they exhibit different affinity profiles. PEPT1 is generally characterized as a low-affinity, high-capacity system, ideal for absorbing large quantities of peptides in the intestine. nih.govjci.org In contrast, PEPT2 is a high-affinity, low-capacity transporter, suited for efficient reabsorption of peptides from dilute solutions, such as in the renal tubules. nih.govnih.govnih.gov For example, studies on L-valyl esters like valacyclovir have shown a significantly higher affinity for PEPT2 compared to PEPT1. nih.gov

Stereoselectivity in Peptide Transporter Binding and Transport

PEPT1 and PEPT2 exhibit distinct stereoselectivity, preferentially binding and transporting peptides composed of L-amino acids over those with D-amino acids. nih.govnih.gov This preference is a critical feature of their biological function, ensuring the selective uptake of naturally occurring peptides. While peptides containing L-amino acids generally have a higher affinity, those with D-stereoisomers are not typically absorbed. nih.gov

The stereoselective nature of these transporters has been a key consideration in pharmacology. For instance, the L-valyl ester prodrug of acyclovir, valacyclovir, is recognized by these transporters, which contributes to its improved oral bioavailability. nih.govsolvobiotech.com Research on floxuridine (B1672851) prodrugs showed that the 5ʹ-O-L-valyl-floxuridine was a better substrate for PEPT1 than its D-valyl counterpart. However, the D-valyl version demonstrated much greater enzymatic stability while still inhibiting the transporter, highlighting the nuanced role of stereochemistry in both transport and metabolic stability. mdpi.com This stereoselectivity is fundamental to the transporters' ability to distinguish between physiological substrates and other molecules. nih.gov

Principles of Prodrug Design for Enhanced Transport via Peptide Transporters

The broad substrate specificity of PEPT1 and PEPT2 makes them ideal targets for prodrug design, a strategy used to improve the pharmacokinetic properties of parent drugs with poor membrane permeability. pnas.orgnih.govacs.org By attaching an amino acid or a dipeptide moiety, a drug can be modified to mimic the natural substrates of these transporters, thereby hijacking the peptide transport system for active uptake into the body. nih.gov

Key principles for designing prodrugs targeting PEPT1 and PEPT2 include:

Mimicking Natural Substrates: The prodrug must possess structural features recognizable by the transporters, such as a free N-terminal amino group and a peptide-like structure. nih.gov L-valine esters are frequently used in this strategy because L-valine is a desirable amino acid for esterification to enhance oral bioavailability by targeting intestinal PEPT1. nih.gov

Sufficient Binding Affinity: The modified drug must have a high enough affinity for the transporter to ensure efficient binding and subsequent transport. nih.gov

Bioreversible Linkage: The bond connecting the drug to the amino acid or peptide promoiety must be stable enough to survive transit to the transporter but readily cleaved by intracellular enzymes (like esterases) to release the active parent drug inside the cell. nih.gov

Metabolic Stability: The prodrug should be designed to resist premature metabolism in the gastrointestinal tract and first-pass metabolism in the liver. nih.gov

This approach has been successfully employed for various drugs, including the antiviral agents valacyclovir (L-valyl ester of acyclovir) and valganciclovir (B601543) (L-valyl ester of ganciclovir), which show significantly enhanced oral bioavailability compared to their parent drugs due to PEPT1-mediated transport. solvobiotech.comnih.gov

ProdrugParent DrugTransporter Affinity (Ki)Bioavailability ImprovementReference
ValacyclovirAcyclovirrPEPT1: 2.7 mM, rPEPT2: 0.22 mM3-5 times higher than acyclovir nih.govsolvobiotech.com
ValganciclovirGanciclovirHigh affinity for PEPT1 and PEPT2Plasma levels 10 times higher solvobiotech.com
5'-L-valyl-gemcitabine (V-Gem)GemcitabineSubstrate of PEPT1Designed to improve oral performance researchgate.net

Influence on Protein Folding and Enzyme Activity Studies

Beyond its interactions with transporters, L-valyl-L-valine methyl ester and related compounds serve as valuable tools in biochemical research, particularly in studies of protein folding and enzyme kinetics. The valine residue itself, with its bulky, hydrophobic side chain, plays a significant role in dictating the secondary structure of peptides and proteins.

Studies on protected dipeptides containing valine have provided insights into the formation of secondary structures. For example, the crystal structure of N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester, a derivative of the titular compound, reveals the formation of a twisted parallel β-sheet structure. nih.gov In this structure, individual molecules adopt a β-strand conformation and are linked by hydrogen bonds into tapes characteristic of parallel β-sheets. nih.gov This demonstrates how the presence and strategic placement of valine residues can drive the adoption of specific, ordered conformations, which is a fundamental aspect of protein folding and rational peptide design.

In the context of enzyme activity, L-valine methyl ester and its derivatives can act as substrates for various enzymes, such as proteases and esterases. chemimpex.com This allows researchers to probe enzyme-substrate interactions, determine kinetic parameters, and elucidate reaction mechanisms. The ester group can be hydrolyzed in biological systems to release L-valine, which can then participate in metabolic pathways. Furthermore, derivatives of L-valine methyl ester are used to study enzyme kinetics and metabolic pathways, contributing to a deeper understanding of biochemical processes. chemimpex.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are employed to understand the distribution of electrons within L-valyl L-valine methyl ester, which dictates its reactivity and spectroscopic properties.

Peptide radicals are species that have an unpaired electron, often formed under conditions of oxidative stress. Their electronic structure and stability are critical to understanding degradation pathways. Theoretical studies, often using Density Functional Theory (DFT), can elucidate the properties of various potential radical sites on this compound. nih.gov

The formation of a radical cation can occur through the loss of an electron, often from the peptide backbone or an aromatic side chain if present. nih.gov In aliphatic dipeptides like this compound, the radical is frequently localized on the N-terminal α-carbon due to the stabilizing "captodative effect," where both an electron-withdrawing group (the carbonyl) and an electron-donating group (the amino group) are adjacent to the radical center. nih.gov

Hydrogen abstraction from different positions on the peptide backbone or side chains leads to neutral radicals. The stability of these radicals is influenced by the potential for electron delocalization. u-szeged.hu For instance, a radical at the α-carbon (Cα) is stabilized by resonance with the adjacent amide bond. u-szeged.hu Quantum chemical calculations can determine the relative energies and bond dissociation energies (BDEs) for hydrogen abstraction from various sites, predicting the most likely locations for radical formation.

Table 1: Representative Bond Dissociation Energies (BDEs) for Different Hydrogen Atoms in a Peptide Backbone Model.

Bond Typical BDE (kJ/mol) Radical Stability
N–H (Amide) > Cα–H Lower
Cα–H Lowest Highest (Captodative/Resonance Stabilization)

Note: This table presents generalized data for peptide structures to illustrate the principles applied in the theoretical analysis of this compound.

Computational models are instrumental in mapping the reaction pathways of oxidative damage initiated by free radicals, such as the hydroxyl radical (•OH). u-szeged.hu When L-valine is exposed to free radicals in an oxygen-rich environment, it can form various hydroperoxides. nih.gov Computational studies can model the transition states and reaction energetics of these processes for this compound.

The process begins with the abstraction of a hydrogen atom by a radical, most commonly from the Cα position, creating a carbon-centered radical. u-szeged.hu This radical can then react with molecular oxygen to form a peroxyl radical. Subsequent reactions can lead to the formation of hydroperoxides, such as β-hydroxyvaline and γ-hydroxyvaline derivatives, which have been identified experimentally in studies of free radical damage to valine residues. nih.gov These computational models help to predict the most favorable damage pathways and identify the resulting oxidized products.

Molecular Dynamics Simulations for Conformational Sampling and Analysis

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility and preferred shapes (conformations) in different environments, such as in a vacuum or solvated in water.

Ligand-Protein Docking Studies for Enzyme-Substrate Interactions

Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a protein (receptor). This method is crucial for understanding enzyme-substrate interactions.

For example, docking studies can be used to model how this compound might interact with proteases or other enzymes that process peptides. The simulation places the dipeptide into the enzyme's binding pocket in various orientations and conformations, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Studies on enzymes like valyl-tRNA synthetase (ValRS), which must distinguish its cognate amino acid (valine) from non-cognate ones, provide a relevant framework. nih.govmdpi.com MD simulations and docking have shown that non-cognate substrates can sometimes bind more strongly than cognate ones in the editing site of such enzymes, a mechanism crucial for proofreading. nih.gov Similar docking studies could predict the binding energy and key interacting residues for this compound with target enzymes.

Table 2: Illustrative Docking Scores for Cognate vs. Non-Cognate Substrates in an Enzyme Editing Site.

Ligand Predicted Binding Affinity (kcal/mol) Key Interactions
Cognate Substrate (e.g., Val-AMP) -7.5 Hydrogen Bonds, Hydrophobic Interactions

Note: This table is based on findings for ValRS and illustrates the type of data generated from docking studies relevant to substrates containing valine. nih.gov

Development of Predictive Models for Structural and Conformational Properties

Researchers develop predictive models to quickly estimate the structural and conformational properties of peptides without the need for computationally expensive simulations. These models are often based on statistical analysis of known peptide structures from experimental databases or results from extensive quantum chemical calculations.

For dipeptides, these models can predict preferred backbone dihedral angles (φ, ψ) based on the amino acid sequence. researchgate.net The aggregation patterns of dipeptides in crystals are often governed by predictable hydrogen-bonding networks, forming distinct patterns that can be classified. researchgate.net By analyzing the sequence of this compound, such models could predict its propensity to form specific hydrogen-bonded chains or layers, influencing its solid-state structure and properties. These predictive tools are valuable for high-throughput screening and the rational design of peptidomimetics.

Advanced Research Applications in Peptide Science

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. L-valyl L-valine methyl ester serves as a key component in the creation of these sophisticated molecules.

Incorporation into Bioactive Scaffolds for Mechanistic Studies

The defined stereochemistry and conformational preferences of this compound make it an excellent candidate for incorporation into larger, bioactive scaffolds. Understanding the three-dimensional structure of this dipeptide ester is crucial for predicting its behavior within a larger molecule. X-ray crystallography studies of a protected form, N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester, have revealed that it can adopt a β-strand/polyproline II backbone conformation. nih.govnih.gov This conformation leads to the formation of hydrogen-bonded tapes with characteristics of parallel β-sheets. nih.govnih.gov

This intrinsic tendency to form ordered structures is of significant interest in the study of protein folding and aggregation, particularly in the context of amyloid diseases. The Val-Val segment is found in amyloid-β, and studying the conformational properties of this compound can provide insights into the molecular interactions that drive amyloid fibril formation. nih.govnih.gov By incorporating this dipeptide into larger peptide sequences, researchers can create models to study the initial stages of protein aggregation and to design molecules that can interfere with this process.

The table below summarizes the crystallographic data for N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester, highlighting its key structural features.

Parameter Value
Molecular FormulaC16H30N2O5
Crystal SystemOrthorhombic
Space GroupP212121
Molecules in Asymmetric UnitThree
Backbone Conformationβ-strand/polyproline II
Supramolecular StructureTwisted parallel β-sheet

Data sourced from Jacobsen et al. (2011). nih.gov

Role as a Promoiety in Modified Peptide and Nucleoside Analogs

A "promoiety" is a carrier molecule that is attached to a drug to improve its delivery, absorption, or other pharmacokinetic properties, which is then cleaved in the body to release the active drug. L-valine esters have been successfully used as promoieties to enhance the oral bioavailability of various drugs. This is because they can be recognized and transported by peptide transporters, such as PEPT1, which are expressed in the intestine.

While much of the research has focused on single L-valine esters, the dipeptide this compound can also function as a promoiety. Attaching this dipeptide to a drug molecule can increase its recognition by peptide transporters, thereby facilitating its absorption. Once absorbed, the ester and peptide bonds can be hydrolyzed by esterases and peptidases to release the active drug. This approach has been explored for various nucleoside analogs used as antiviral or anticancer agents. The L-configuration of the amino acids is generally preferred for this strategy as it often leads to higher permeability and faster conversion to the parent drug.

Development of Peptide-Based Research Tools

The specific cleavage of peptide bonds by proteases is a fundamental process in biology. This compound and related sequences can be used to create tools for studying the activity of these enzymes.

Chromogenic and Fluorogenic Substrates for Protease Activity Assays

Chromogenic and fluorogenic substrates are invaluable tools for measuring the activity of proteases. These substrates are designed to release a colored or fluorescent molecule upon cleavage by a specific enzyme. Peptides containing valine residues are known to be substrates for a variety of proteases, including elastase and some cathepsins.

A typical chromogenic substrate consists of a peptide sequence linked to a chromophore, such as p-nitroaniline (pNA). When the peptide bond is cleaved by the protease, the pNA is released, resulting in a measurable change in absorbance. Similarly, a fluorogenic substrate links a peptide to a fluorophore, like 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the substrate liberates the fluorescent AMC group.

While this compound itself is not a complete chromogenic or fluorogenic substrate, the Val-Val sequence can be incorporated into such substrates to target specific proteases. For example, substrates like Z-Val-Val-Arg-AMC have been developed as fluorescent probes for cathepsin activity. The table below provides examples of chromogenic and fluorogenic substrates containing valine residues.

SubstrateTarget Enzyme(s)Reporter Group
H-D-Val-L-Leu-L-Lys-pNAPlasminp-nitroaniline (pNA)
Z-Val-Gly-Arg-pNAUrokinasep-nitroaniline (pNA)
Z-Val-Val-Arg-AMCCathepsins7-amino-4-methylcoumarin (AMC)
Ac-Val-Asp-Val-Ala-Asp-AMCCaspase 27-amino-4-methylcoumarin (AMC)

Radiometric Substrates for Enzyme Activity Measurement

Radiometric assays offer a highly sensitive method for measuring enzyme activity. These assays utilize a substrate that has been labeled with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). The activity of the enzyme is determined by measuring the radioactivity of the product formed after the enzymatic reaction.

This compound can be synthesized with a radiolabel in one of its constituent amino acids or in the methyl ester group. For instance, using ¹⁴C-labeled L-valine during the synthesis would result in a radiolabeled dipeptide ester. This radiolabeled substrate could then be used to assay the activity of peptidases that recognize the Val-Val sequence.

The synthesis of radiolabeled peptides typically involves solid-phase peptide synthesis (SPPS) using a radiolabeled amino acid. nih.gov The table below outlines the common isotopes used for labeling peptides and their typical applications in enzyme assays.

IsotopeLabeling PositionApplication
Carbon-14 (¹⁴C)Amino acid backbone or side chainMass balance and metabolism studies
Tritium (³H)Amino acid backbone or side chainHigh specific activity assays
Iodine-125 (¹²⁵I)Tyrosine or histidine residuesRadioimmunoassays

Stereochemical Control in Organic Synthesis

The two chiral centers in this compound make it a useful tool for controlling the stereochemical outcome of organic reactions. Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the formation of a new stereocenter. wikipedia.org

While the use of single amino acid esters, such as L-valine methyl ester, as chiral auxiliaries is well-established, dipeptides like this compound offer the potential for more complex stereochemical control due to the presence of multiple chiral centers. The defined spatial arrangement of the two valine residues can create a specific chiral environment that favors the formation of one diastereomer over another in a subsequent reaction.

For example, in the Betti reaction, which involves the condensation of an aldehyde, an amine, and a phenol, the use of a chiral amine like L-valine methyl ester can lead to the formation of products with high diastereoselectivity. researchgate.net The chiral environment provided by the L-valine moiety directs the approach of the nucleophile to one face of the imine intermediate, resulting in the preferential formation of one stereoisomer. The principles of stereochemical control observed with L-valine methyl ester can be extended to this compound, where the dipeptide's conformational rigidity can further enhance the stereoselectivity of such reactions.

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are typically removed. researchgate.net These auxiliaries, by virtue of their own chirality, create a diastereomeric intermediate that allows for the selective formation of one enantiomer over another. researchgate.net Chiral auxiliaries derived from readily available natural sources, such as amino acids, are considered valuable tools for constructing complex molecules. nih.gov While derivatives of L-valine have been explored in this context, specific documented examples of this compound itself acting as a chiral auxiliary in asymmetric synthesis are not extensively reported in the reviewed literature. The general principle, however, involves the temporary attachment of the chiral dipeptide to a prochiral substrate to induce stereoselectivity in subsequent chemical transformations.

Diastereoselective Synthesis Investigations

Diastereoselective synthesis aims to produce a specific diastereomer of a product. The inherent chirality of this compound makes it a relevant molecule in studies of diastereoselectivity. Research has shown that the coupling of an amino acid phosphoramidate (B1195095) with an amino acid ester, such as a valine methyl ester, results in the formation of different dipeptide diastereomers. nih.gov The diastereoselectivity of these coupling reactions can be determined in situ using NMR spectroscopy. nih.gov In control reactions involving the coupling of N-acetyl protected L-amino acids with a racemic mixture of D/L-valine methyl esters, a preference for the formation of homochiral L/L- or D/D-dipeptide products has been observed. researchgate.net This indicates that the stereochemistry of the amino acid ester influences the stereochemical outcome of the peptide bond formation. While these studies provide a framework for understanding diastereoselectivity in dipeptide synthesis, specific investigations detailing the diastereoselective synthesis of this compound and its subsequent reactions are areas for further exploration.

Polymer Conjugation and Grafting Studies

The covalent attachment of peptides to polymer backbones is a strategy employed to modify the physicochemical properties of the polymer, enhancing its functionality for various applications, including biomaterials and drug delivery systems. nih.govmdpi.com

The process of covalently attaching polymer chains to a substrate is known as polymer grafting. nih.gov This can be achieved through "grafting onto," "grafting from," or "grafting through" methods. sigmaaldrich.com For peptides, covalent attachment to a polymer surface, such as cellulose, can be accomplished through the formation of stable bonds like ether or amide linkages to prevent the peptide from being lost during use. mdpi.com While general methods for the covalent grafting of peptides onto various polymer surfaces are well-established, specific studies detailing the covalent attachment of this compound to polymer backbones are not prevalent in the current body of literature. The principles of peptide-polymer conjugation suggest that the terminal amino group of this compound could be a site for attachment to a functionalized polymer backbone. sigmaaldrich.com

Racemization Studies in Peptide Synthesis

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final peptide. researchgate.netslideshare.net The activation of the carboxylic acid group during peptide bond formation can lead to the formation of intermediates, such as oxazolones, which are prone to racemization. slideshare.netnih.gov

The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling method, the solvent, and the base used. slideshare.nethighfine.com Studies have been conducted to determine the extent of racemization during the coupling of N-benzoylamino acids with amino acid esters, where the diastereomeric products can be quantified by NMR spectroscopy. nih.gov In the context of dipeptide synthesis, diketopiperazine formation is a side reaction that can occur at the dipeptide stage, particularly in Fmoc-based synthesis. peptide.com While racemization is a general concern in the synthesis of all peptides, specific quantitative studies focusing on the racemization of this compound under various coupling conditions would provide valuable insights for optimizing its synthesis and use in further peptide chain elongation.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Dipeptide Esters

The synthesis of dipeptides is a cornerstone of chemical and pharmaceutical research. nih.gov Traditional methods, while effective, often involve multiple protection/deprotection steps and the use of excess reagents, leading to waste and inefficiency. masterorganicchemistry.comorgsyn.org Consequently, a significant research thrust is the development of more streamlined, atom-economical, and environmentally benign synthetic routes.

Recent innovations have demonstrated the efficacy of combining microwave irradiation with specific coupling agents to accelerate peptide bond formation. One such approach utilizes titanium tetrachloride (TiCl4) as a condensing agent in a solution-phase synthesis. mdpi.com This method is compatible with various common N-protecting groups (Fmoc, Z, Boc) and significantly reduces reaction times, often to under an hour, while providing high yields. mdpi.com The robustness of this technique is highlighted by its successful application to a range of amino acid substrates, demonstrating its versatility. mdpi.com

Another promising avenue is the activation of the amine component rather than the carboxylic acid. orgsyn.org This "inverse" N→C directional synthesis can be achieved using activating agents like carbonyldiimidazole (CDI), which circumvents the need for a base in the coupling step and offers an alternative pathway that can minimize racemization. orgsyn.org Furthermore, the development of reusable, heterogeneous nanocatalysts is being explored to simplify product purification and improve the sustainability of peptide synthesis. nih.gov These advanced strategies are moving the field towards faster, cleaner, and more efficient production of dipeptide esters like L-valyl L-valine methyl ester.

Table 1: Results of Microwave-Assisted Dipeptide Methyl Ester Synthesis Using TiCl₄ mdpi.com
EntryN-Protected Amino AcidAmino Acid Methyl EsterProductTime (min)Yield (%)
1Boc-Val-OHH-Val-OMeBoc-Val-Val-OMe3094
2Boc-Phe-OHH-Val-OMeBoc-Phe-Val-OMe3092
3Boc-Ala-OHH-Val-OMeBoc-Ala-Val-OMe2591
4Fmoc-Val-OHH-Phe-OMeFmoc-Val-Phe-OMe2596
5Z-Val-OHH-Ala-OMeZ-Val-Ala-OMe3090

In-Depth Mechanistic Studies of Enzymatic Recognition and Catalysis

Understanding how enzymes recognize and process substrates at a molecular level is fundamental to drug design and biotechnology. L-valine esters, including dipeptides like this compound, serve as valuable probes for these interactions. Research has shown that peptide transporters, such as PEPT1 and PEPT2, can recognize and transport L-valine methyl ester. nih.gov This interaction is competitive, meaning the ester vies with other substrates for the transporter's binding site. nih.gov Detailed kinetic studies have determined the inhibition constants (Kᵢ) for this process, revealing that these transporters, particularly rPEPT2, have a high affinity for L-valyl esters. nih.gov This suggests that the L-valine moiety is a desirable feature for enhancing the bioavailability of drugs by targeting these transporters. nih.gov

Beyond transport, the fidelity of protein synthesis relies on the precise recognition of amino acids by their cognate aminoacyl-tRNA synthetases (aaRS). Valyl-tRNA synthetase (ValRS) exemplifies this precision through a "double-sieve" mechanism that distinguishes L-valine from structurally similar amino acids like L-isoleucine and L-threonine. uab.edu The first sieve is the aminoacylation site, which sterically excludes the larger L-isoleucine. uab.edu The second sieve is an editing site that hydrolyzes incorrectly activated, smaller amino acids like L-threonine. uab.edu Structural studies of ValRS in complex with tRNA and a valine analogue have provided a detailed picture of the hydrogen bonding and hydrophobic interactions that govern this highly specific recognition process. uab.edu These in-depth mechanistic insights are crucial for understanding cellular processes and for the potential engineering of enzymes with novel specificities.

Table 2: Inhibition Constants (Kᵢ) of L-Valine Esters for Rat Peptide Transporters (rPEPTs) nih.gov
CompoundrPEPT1 Kᵢ (mM)rPEPT2 Kᵢ (mM)
L-Valine methyl ester (Val-OMe)3.60.83
Valacyclovir (B1662844)2.70.22

Comprehensive Exploration of Conformational Landscapes and their Biological Implications

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. nih.gov Dipeptides are excellent models for exploring the fundamental forces that govern peptide folding and define their "conformational landscape"—the collection of all accessible shapes and the energy barriers between them. acs.org The bulky, nonpolar side chains of the valine residues in this compound significantly restrict its conformational freedom, favoring specific secondary structures.

For instance, crystal structure analysis of a protected derivative, N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester, has revealed that it adopts a twisted parallel β-sheet conformation. This demonstrates how the intrinsic properties of valine residues can drive the formation of ordered structures, which are fundamental building blocks of proteins. Research into the conformational energy landscapes of peptides has shown that their "roughness," or the magnitude of the energy barriers between different states, is a critical factor in molecular recognition. nih.gov A rougher energy landscape can increase the time a peptide spends in a specific conformation suitable for binding to a receptor, thereby enhancing binding potency. nih.gov Therefore, comprehensively mapping the conformational preferences and dynamics of dipeptides like this compound is essential for designing peptides with specific shapes and functions for therapeutic or diagnostic applications.

Integration with Advanced Material Science, Including Self-Assembly Properties of Dipeptide Derivatives

The field of material science is increasingly turning to biological molecules to construct novel, functional materials. Peptides, with their defined structures and capacity for specific intermolecular interactions, are ideal building blocks for self-assembly. rsc.orgrsc.org Derivatives of aliphatic dipeptides, including those containing valine, have been shown to self-assemble into highly organized superstructures. nih.gov

Studies on N-terminal t-butyloxycarbonyl-protected dipeptide methyl esters have found that they can form nanostructures such as nanotubes and needles, particularly from aqueous mixtures of organic solvents. nih.gov These assemblies are not random aggregates; they are stabilized by a network of specific intermolecular hydrogen bonds and hydrophobic interactions, leading to structures with long-range order. nih.gov Spectroscopic analyses confirm that the peptides within these superstructures adopt a β-sheet conformation, similar to what is observed in amyloid fibrils. nih.gov Bolaform amides derived from L-valine have also been shown to form β-sheet ribbons that can mediate the gelation of oils. researchgate.net This ability to form ordered nanostructures and gels makes dipeptide derivatives like this compound promising candidates for applications in drug delivery, tissue engineering, and the development of novel "soft" materials. mdpi.com

Q & A

Basic: What experimental methods are used to synthesize L-valyl L-valine methyl ester, and how is racemization monitored during synthesis?

This compound is synthesized via peptide bond formation, often using activated intermediates like N-trifluoroacetyl derivatives. A key study utilized gas chromatography (GC) with Golay columns to separate diastereomeric N-trifluoroacetyl dipeptide methyl esters, enabling quantitative analysis of racemization during synthesis . Racemization is influenced by reaction conditions (e.g., coupling reagents, temperature), and GC provides resolution to detect <1% enantiomeric impurities. For example, trifluoroacetic anhydride activation increased racemization risk, while mixed carbonic anhydride methods reduced it .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic techniques are critical:

  • FTIR : A carbonyl stretch at ~1744 cm⁻¹ confirms ester formation .
  • ¹H NMR : A singlet at δ 3.6 ppm corresponds to the methoxy group, while α-proton resonances (δ 3.8–4.2 ppm) verify peptide backbone stereochemistry .
  • ¹³C NMR : Peaks at δ 170.66 ppm (ester carbonyl) and δ 57.23 ppm (methoxy carbon) validate the ester linkage .
    Optical rotation ([α]D) comparisons with literature values further confirm enantiopurity .

Advanced: How is this compound applied in prodrug design, such as antiviral agents?

The ester group enhances bioavailability by increasing lipophilicity. For example, valacyclovir (an L-valine ester prodrug of acyclovir) shows 3–5× higher oral absorption due to esterase-mediated hydrolysis in vivo . The ester linkage in valacyclovir is synthesized by condensing acyclovir with L-valine methyl ester derivatives under basic conditions (e.g., DMAP/triethylamine), followed by purification via crystallization . This approach is generalizable to other nucleoside analogs requiring improved pharmacokinetics.

Advanced: What role does L-valine methyl ester play in synthesizing angiotensin II receptor antagonists like valsartan?

L-Valine methyl ester is a key intermediate in valsartan synthesis. It reacts with chlorocarbonates (e.g., 4-nitrophenoxycarbonyl chloride) to form activated intermediates, which are coupled with tetrazole-containing biphenyl derivatives. Subsequent deprotection (e.g., acidic hydrolysis) yields valsartan . Critical steps include:

  • Activation : Use of 4-methylmorpholine in dichloromethane to form N-(4-nitrophenoxycarbonyl)-L-valine methyl ester .
  • Coupling : DMAP-catalyzed condensation with thiazole intermediates under reflux .
    Racemization during these steps is minimized by low-temperature reactions and inert atmospheres .

Methodological: How can researchers analyze the purity and stability of this compound?

  • HPLC-MS : Quantifies purity (>98% by area under the curve) and detects hydrolytic degradation products (e.g., free valine) .
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 24h) identifies labile bonds .
  • Storage : Store at −20°C under nitrogen to prevent hydrolysis; avoid prolonged storage due to ester degradation risks .

Experimental Design: What factors influence racemization during solid-phase peptide synthesis (SPPS) involving L-valyl residues?

Racemization in SPPS depends on:

  • Activation Method : Carbodiimides (e.g., DCC) with HOBt reduce racemization vs. acyl chlorides .
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing racemization risk vs. dichloromethane .
  • Temperature : Reactions below 0°C minimize epimerization .
    Validation via chiral GC or circular dichroism is essential for sensitive detection .

Data Contradiction: How should researchers address variability in coupling efficiency during peptide synthesis?

Discrepancies in coupling yields may arise from:

  • Steric Hindrance : Bulky residues (e.g., L-valine) reduce reaction rates. Use double coupling or elevated temperatures (40–50°C) .
  • Activation Efficiency : Pre-activation with HATU/HOAt improves yields for sterically hindered sequences .
  • Analytical Artifacts : Confirm results with orthogonal methods (e.g., MALDI-TOF alongside HPLC) to rule out matrix effects .

Advanced: What strategies mitigate ester hydrolysis during in vitro assays?

  • Buffer Selection : Use phosphate buffers (pH 7.4) over Tris, which may catalyze hydrolysis .
  • Enzyme Inhibition : Add esterase inhibitors (e.g., PMSF) in cell-based assays to preserve ester integrity .
  • Prodrug Design : Incorporate steric shielding (e.g., tert-butyl esters) to slow hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.